A Technical Guide to the Discovery, Isolation, and Characterization of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether
A Technical Guide to the Discovery, Isolation, and Characterization of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether
This guide provides an in-depth exploration of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, a naturally occurring biflavonoid. Tailored for researchers, scientists, and professionals in drug development, this document details its discovery, a comprehensive methodology for its isolation and purification, its structural elucidation through various spectroscopic techniques, and an overview of its known biological activities.
Introduction
Biflavonoids are a class of polyphenolic compounds characterized by a structure composed of two flavonoid units linked together.[1] This unique structural feature endows them with a wide range of biological activities. 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a specific biflavonoid that has garnered interest due to its cytotoxic properties. This guide serves as a technical resource for the scientific community, aiming to facilitate further research and application of this promising natural product.
Discovery and Natural Sources
2,3-Dihydroamentoflavone 7,4'-dimethyl ether has been identified in and isolated from a select number of plant species. Its discovery is a testament to the rich chemical diversity of the plant kingdom. The primary documented natural sources for this compound include:
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The aerial parts of Selaginella delicatula : This plant is a significant source from which 2,3-Dihydroamentoflavone 7,4'-dimethyl ether was first reported as a new compound.[2]
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The heartwoods of Podocarpus macrophyllus : This plant has also been identified as a natural source of the compound.[2]
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Species of the genus Cycas : While the specific dimethyl ether derivative is not always explicitly mentioned, related dihydroamentoflavone compounds have been isolated from Cycas revoluta, suggesting that species within this genus are potential sources.[3][4]
The discovery of this biflavonoid was the result of systematic phytochemical investigations involving solvent extraction of the plant material followed by chromatographic separation to isolate individual constituents.
Isolation and Purification: A Methodological Workflow
The isolation of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether from its natural sources is a multi-step process that relies on the principles of phytochemistry. The following is a representative protocol synthesized from established methodologies for the isolation of biflavonoids from plant matrices.
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Experimental Protocol: Isolation from Selaginella delicatula
This protocol is based on the methodology described in the initial discovery of the compound.[3]
1. Plant Material Preparation:
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Air-dry the aerial parts of Selaginella delicatula in a shaded, well-ventilated area to prevent degradation of phytochemicals by direct sunlight.
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Once thoroughly dried, pulverize the plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
2. Extraction:
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Macerate the powdered plant material (e.g., 5.1 kg) with cold methanol at room temperature.[3]
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The extraction should be performed exhaustively, typically involving multiple cycles with fresh solvent until the extract becomes colorless.
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Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
3. Solvent Partitioning:
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Suspend the crude methanolic extract in a mixture of water and chloroform (1:1 v/v).[3]
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Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
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Collect the chloroform-soluble fraction, which will contain compounds of medium to low polarity, including the target biflavonoid. The more polar compounds will remain in the aqueous layer.
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Concentrate the chloroform fraction under reduced pressure to obtain a dried residue.
4. Chromatographic Purification:
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Column Chromatography (CC):
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Subject the dried chloroform-soluble fraction to column chromatography on silica gel (70-230 mesh).[3]
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Elute the column with a gradient of chloroform and methanol. A typical gradient might start with 100% chloroform, gradually increasing the polarity by adding methanol.
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Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform-methanol mixtures).
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Combine fractions that show a similar profile and contain the target compound.
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Preparative Thin-Layer Chromatography (Prep. TLC):
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For final purification, subject the enriched fractions from column chromatography to preparative TLC on silica gel plates.[3]
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Develop the plates with a solvent system such as n-hexane-acetone (3:1) or another system optimized for the separation of the target compound from impurities.[3]
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Visualize the bands under UV light. The target compound can be identified by its characteristic Rf value.
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Scrape the silica gel band corresponding to the purified compound and elute the compound from the silica with a polar solvent like methanol or acetone.
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Filter and evaporate the solvent to yield the purified 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.
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Structural Elucidation
The definitive identification of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's structure.
Spectroscopic Data
The following table summarizes the key spectroscopic data for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.[3]
| Spectroscopic Technique | Key Findings |
| UV (MeOH) λmax (log ε) | 289 (4.38), 330 (3.80) nm |
| IR (KBr) νmax | 3422, 1635, 1603 cm-1 |
| ¹H-NMR (Acetone-d₆, 500 MHz) δ (ppm) | 12.91 (1H, s, OH-5), 7.49 (2H, d, J = 8.5 Hz, H-2''', H-6'''), 7.42 (1H, d, J = 2.0 Hz, H-2'), 7.10 (1H, dd, J = 8.5, 2.0 Hz, H-6'), 7.04 (2H, d, J = 8.5 Hz, H-3''', H-5'''), 6.95 (1H, d, J = 8.5 Hz, H-5'), 6.88 (1H, s, H-3''), 6.47 (1H, d, J = 2.0 Hz, H-8), 6.43 (1H, d, J = 2.0 Hz, H-6), 5.51 (1H, dd, J = 13.0, 3.0 Hz, H-2), 3.90 (3H, s, OMe-7), 3.86 (3H, s, OMe-4'), 3.16 (1H, dd, J = 17.0, 13.0 Hz, H-3ax), 2.81 (1H, dd, J = 17.0, 3.0 Hz, H-3eq) |
| ¹³C-NMR (Acetone-d₆, 125 MHz) δ (ppm) | 197.2 (C-4), 167.8 (C-7), 165.4 (C-5), 164.6 (C-9), 162.4 (C-4''), 162.0 (C-4'''), 158.5 (C-2''), 155.8 (C-7''), 155.0 (C-5''), 132.3 (C-2', C-6'), 128.8 (C-2''', C-6'''), 124.0 (C-1'''), 123.6 (C-6''), 122.9 (C-1'), 116.5 (C-5'), 116.3 (C-3''', C-5'''), 112.1 (C-3'), 106.0 (C-10), 104.0 (C-3''), 103.4 (C-1''), 99.7 (C-6), 95.0 (C-8), 80.1 (C-2), 56.6 (OMe-7), 55.8 (OMe-4'), 43.5 (C-3) |
| HR-ESI-MS m/z | 569.1553 [M+H]⁺ (Calcd. for C₃₂H₂₅O₁₀, 569.1550) |
Causality behind Spectroscopic Observations:
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UV Spectroscopy: The absorption maxima at 289 and 330 nm are characteristic of the flavanone and flavone chromophores within the biflavonoid structure.
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IR Spectroscopy: The broad band at 3422 cm⁻¹ indicates the presence of hydroxyl (-OH) groups. The absorption at 1635 cm⁻¹ is characteristic of a chelated carbonyl group (C=O) typical in flavonoids, and the peak at 1603 cm⁻¹ corresponds to aromatic C=C stretching.
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¹H-NMR Spectroscopy: The downfield singlet at 12.91 ppm is indicative of a chelated hydroxyl proton at the C-5 position. The signals for the methoxy groups appear as sharp singlets around 3.90 and 3.86 ppm. The complex splitting patterns in the aromatic region are used to determine the substitution patterns on the aromatic rings. The signals in the aliphatic region (2.81-5.51 ppm) are characteristic of the C2- and C3-protons of the dihydroflavone moiety.
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¹³C-NMR Spectroscopy: The signal at 197.2 ppm is characteristic of the C-4 carbonyl carbon. The numerous signals in the aromatic region confirm the presence of the two flavonoid skeletons. The signals at 56.6 and 55.8 ppm are assigned to the carbons of the two methoxy groups.
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Mass Spectrometry: High-resolution mass spectrometry (HR-MS) provides the exact mass of the molecule, which is used to determine its molecular formula with high accuracy. The observed mass of 569.1553 for the protonated molecule ([M+H]⁺) confirms the molecular formula C₃₂H₂₄O₁₀.
Biological Activity: Cytotoxic Effects
A significant aspect of the research surrounding 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is its potential as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects against specific cancer cell lines.
Cytotoxicity against P-388 and HT-29 Cell Lines
2,3-Dihydroamentoflavone 7,4'-dimethyl ether has been shown to exhibit cytotoxicity against P-388 (murine leukemia) and HT-29 (human colon adenocarcinoma) cell lines.[2] The potency of this cytotoxic effect is quantified by the ED₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
| Cell Line | ED₅₀ (µg/mL) |
| P-388 | 3.50 |
| HT-29 | 5.25 |
These findings suggest that 2,3-Dihydroamentoflavone 7,4'-dimethyl ether has the potential for further investigation as a lead compound in the development of new anticancer drugs. The mechanism of its cytotoxic action warrants further detailed studies.
Conclusion
2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a biflavonoid of significant scientific interest, owing to its demonstrated cytotoxic activities. This guide has provided a comprehensive overview of its discovery, a detailed protocol for its isolation and purification, a thorough analysis of its structural elucidation via modern spectroscopic methods, and a summary of its known biological effects. The information presented herein is intended to serve as a valuable resource for researchers dedicated to the exploration of natural products for therapeutic applications. Further research into the mechanisms of action and potential in vivo efficacy of this compound is highly encouraged.
References
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El-Sohly, H. N., Ibrahim, A. R., Galal, A. M., Ahmed, S. A., & El-Feraly, F. S. (2000). Cytotoxic biflavonoids from Selaginella delicatula. Journal of natural products, 63(5), 627–630. [Link]
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Laishram, S., Sheikh, Y., Moirangthem, D. S., & Borah, J. C. (2015). Anti-diabetic molecules from Cycas pectinata Griff. traditionally used by the Maiba-Maibi. Journal of ethnopharmacology, 160, 169–175. [Link]
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Zheng, M., Fan, L. L., Chen, G., & Wang, D. M. (2011). A new 3',8''-linked biflavonoid from Selaginella uncinata (Desv.) Spring. Molecules (Basel, Switzerland), 16(5), 4147–4154. [Link]
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